![molecular formula C8H12N4O B1450914 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one CAS No. 104637-60-7](/img/structure/B1450914.png)
6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one
Overview
Description
6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one is a heterocyclic compound that contains both pyrimidine and pyrrolidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one typically involves the formation of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. Common starting materials might include substituted pyrimidines and pyrrolidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for such compounds usually involve scalable synthetic routes that ensure high yield and purity. This might include multi-step synthesis with intermediate purification steps and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry and Kinase Inhibition
One of the primary applications of 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one is its role as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is crucial in the signaling pathways that lead to inflammation, making it a target for therapeutic interventions in diseases characterized by excessive inflammatory responses.
Case Study: IRAK4 Inhibition
A study identified a series of pyrimidin-4-one derivatives, including this compound, which demonstrated potent IRAK4 inhibition with an IC50 value of 27 nM. The compound exhibited excellent selectivity against a wide range of kinases, highlighting its potential as a therapeutic agent for inflammatory diseases .
Compound | IC50 (nM) | Kinase Selectivity |
---|---|---|
This compound | 27 | >100-fold against 99% of tested kinases |
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are significant, particularly in the context of autoimmune diseases and chronic inflammatory conditions. By inhibiting IRAK4, it can modulate the production of key inflammatory cytokines.
Research Findings
In vitro studies using human peripheral blood mononuclear cells showed that this compound effectively reduced cytokine production when stimulated with interleukin-1 beta (IL1β) and Toll-like receptor agonists. The compound demonstrated an IC50 value of approximately 1.9 μM against IL1β-induced cytokine production .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been conducted to optimize the efficacy and selectivity of this compound derivatives. Modifications at various positions on the pyrimidine ring have yielded compounds with enhanced potency and improved pharmacokinetic profiles.
SAR Insights
A comparative analysis revealed that substituents at the C-2 position significantly influenced the binding affinity to IRAK4. For instance, compounds with methyl or ethyl groups at this position maintained potent activity but showed varied ligand efficiency compared to unsubstituted analogs .
Potential for Broader Applications
Beyond its role as a kinase inhibitor, the structural characteristics of this compound suggest potential applications in other therapeutic areas, including:
- Antiviral Activity : Preliminary studies indicate that certain derivatives may exhibit antiviral properties, warranting further exploration.
Application Area | Potential Impact |
---|---|
Antiviral | Exploration needed for efficacy against viral pathogens |
Cancer Therapy | Investigation into its role as an adjunct therapy in cancer treatment |
Mechanism of Action
The mechanism of action for 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrimidine derivatives or pyrrolidine-containing molecules. Examples could be:
- 2-amino-4-pyrrolidinopyrimidine
- 6-amino-2-methylpyrimidin-4(3H)-one
Uniqueness
6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one is unique due to the specific arrangement of its functional groups and the combination of pyrimidine and pyrrolidine rings. This unique structure could confer distinct biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
6-Amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
The molecular formula for this compound is , with a molecular weight of 168.21 g/mol. The compound features a pyrimidine ring substituted with an amino group at the 6-position and a pyrrolidine ring at the 2-position.
Property | Value |
---|---|
Molecular Formula | C8H12N4O |
Molecular Weight | 168.21 g/mol |
IUPAC Name | This compound |
InChI Key | DQYZTSMSPIPIOZ-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular signaling pathways.
Interaction with Kinases
Research indicates that compounds structurally related to this compound can act as selective inhibitors of kinases, such as c-Jun N-terminal kinase (JNK), which is implicated in neurodegenerative diseases. For instance, a study demonstrated that modifications in the amino group structure significantly enhanced binding affinity and inhibitory activity against JNK3, suggesting that similar modifications could be explored for this compound to improve its therapeutic potential .
Biological Activity Studies
Several studies have explored the biological activities associated with this compound:
- Antiproliferative Activity : In vitro assays have shown that derivatives of pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds related to this compound were tested for their ability to inhibit cell growth in melanoma cells, showing promising results .
- PARP Inhibition : The compound's analogs have been investigated for their ability to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. A lead compound exhibited an IC50 value comparable to known PARP inhibitors like Olaparib, indicating potential for development as an anticancer agent .
- Neuroprotective Effects : Given its structural similarity to other neuroprotective agents, studies suggest that this compound may also exhibit neuroprotective properties by modulating neuronal apoptosis pathways .
Case Study 1: JNK Inhibition
A study focused on the design and synthesis of pyrimidine derivatives as selective inhibitors of JNK3 highlighted the importance of structural modifications in enhancing biological activity. The introduction of specific substituents on the pyrrolidine ring led to increased potency against JNK3, suggesting similar strategies could be applied to optimize the activity of this compound .
Case Study 2: Cancer Cell Line Testing
In another study evaluating the antiproliferative effects of pyrimidine derivatives on breast cancer cells, compounds were assessed for their IC50 values across various concentrations. The results indicated that certain derivatives significantly inhibited cell viability, providing a foundation for further exploration into 6-amino derivatives .
Properties
IUPAC Name |
4-amino-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-6-5-7(13)11-8(10-6)12-3-1-2-4-12/h5H,1-4H2,(H3,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAFDRCRQHPCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543617 | |
Record name | 6-Amino-2-(pyrrolidin-1-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104637-60-7 | |
Record name | 6-Amino-2-(pyrrolidin-1-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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